Prednisolone palmitate

Catalog No.
S13217437
CAS No.
54267-10-6
M.F
C37H58O6
M. Wt
598.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prednisolone palmitate

CAS Number

54267-10-6

Product Name

Prednisolone palmitate

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate

Molecular Formula

C37H58O6

Molecular Weight

598.9 g/mol

InChI

InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-31,34,39,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,31-,34+,35-,36-,37-/m0/s1

InChI Key

YNVPFGZVMSQKIC-CUUJIVLRSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O

Prednisolone palmitate is a synthetic derivative of prednisolone, a glucocorticoid medication widely used for its anti-inflammatory and immunosuppressive properties. This compound is formed by esterification of prednisolone with palmitic acid, enhancing its lipophilicity and potentially improving its pharmacokinetic profile. The structural modification allows for better penetration through biological membranes, which can result in increased therapeutic efficacy and altered distribution within tissues.

The primary chemical reaction involved in the formation of prednisolone palmitate is the esterification reaction between prednisolone and palmitic acid. This reaction can be represented as follows:

Prednisolone+Palmitic AcidPrednisolone Palmitate+Water\text{Prednisolone}+\text{Palmitic Acid}\rightarrow \text{Prednisolone Palmitate}+\text{Water}

This reaction typically occurs in the presence of an acid catalyst to facilitate the formation of the ester bond. Additionally, prednisolone palmitate can undergo hydrolysis in biological systems, reverting to prednisolone and palmitic acid under enzymatic or acidic conditions.

Prednisolone palmitate exhibits similar biological activities to prednisolone, including anti-inflammatory and immunosuppressive effects. Its enhanced lipophilicity may lead to improved absorption and prolonged action compared to its parent compound. The compound interacts with the glucocorticoid receptor, modulating gene expression involved in inflammatory responses. Studies suggest that prednisolone palmitate may also exhibit a more favorable side effect profile due to its modified pharmacokinetics .

The synthesis of prednisolone palmitate typically involves the following steps:

  • Preparation of Reactants: Obtain pure prednisolone and palmitic acid.
  • Esterification Reaction: Combine prednisolone with palmitic acid in a suitable solvent (e.g., dichloromethane) along with an acid catalyst (e.g., sulfuric acid).
  • Heating: Heat the mixture under reflux conditions to promote the reaction.
  • Workup: After completion, cool the mixture and neutralize any remaining acid using a base (e.g., sodium bicarbonate).
  • Purification: Purify the product through recrystallization or column chromatography.

This method allows for the efficient production of prednisolone palmitate with high yield and purity.

Prednisolone palmitate is primarily used in therapeutic applications where glucocorticoids are indicated, such as:

  • Treatment of inflammatory diseases (e.g., arthritis, asthma)
  • Management of autoimmune disorders (e.g., lupus)
  • Post-transplant immunosuppression
  • Dermatological conditions requiring topical glucocorticoids

Its enhanced properties may allow for lower dosages or less frequent administration compared to traditional formulations.

Interaction studies involving prednisolone palmitate have primarily focused on its metabolic pathways and potential drug interactions. Research indicates that co-administration with inhibitors of 11β-hydroxysteroid dehydrogenase type 1 can mitigate some adverse effects associated with glucocorticoid therapy by altering the metabolism of prednisolone . Furthermore, studies have shown that interactions with other medications commonly used in conjunction with corticosteroids can influence the pharmacokinetics and efficacy of prednisolone palmitate.

Prednisolone palmitate shares structural similarities with several other corticosteroids. Below is a comparison highlighting its unique features:

CompoundStructure TypeLipophilicityPrimary Use
PrednisoloneGlucocorticoidModerateAnti-inflammatory
MethylprednisoloneGlucocorticoidHighAnti-inflammatory, immunosuppressive
BetamethasoneHalogenated glucocorticoidHighDermatological conditions
DexamethasoneHalogenated glucocorticoidVery HighSevere inflammation

Uniqueness of Prednisolone Palmitate:

  • Esterified Form: The addition of palmitic acid enhances lipophilicity, potentially improving tissue penetration.
  • Modified Pharmacokinetics: May offer a different absorption profile compared to non-esterified counterparts.
  • Therapeutic Potential: Could provide similar efficacy with reduced side effects due to altered metabolism.

XLogP3

9.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

598.42333957 g/mol

Monoisotopic Mass

598.42333957 g/mol

Heavy Atom Count

43

UNII

W1QX962YIH

Dates

Modify: 2024-08-10

Explore Compound Types